4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-phenyl-, 1-oxide
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Overview
Description
4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-phenyl-, 1-oxide is a chemical compound with the molecular formula C15H12OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-phenyl-, 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylthiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-phenyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.
Scientific Research Applications
4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-phenyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A structurally similar compound with different substituents on the benzopyran ring.
2,3-Dihydro-4H-1-benzothiopyran-4-one: Another member of the benzothiopyran family with variations in the oxidation state and substituents.
Uniqueness
4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-phenyl-, 1-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties
Properties
CAS No. |
58109-92-5 |
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Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-oxo-2-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C15H12O2S/c16-13-10-15(11-6-2-1-3-7-11)18(17)14-9-5-4-8-12(13)14/h1-9,15H,10H2 |
InChI Key |
YKUYXMXPFVSHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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